molecular formula C3H7BF3KO B590832 Potassium (ethoxymethyl)trifluoroborate CAS No. 910251-12-6

Potassium (ethoxymethyl)trifluoroborate

Cat. No.: B590832
CAS No.: 910251-12-6
M. Wt: 165.992
InChI Key: BPAJXQJBVWNCTC-UHFFFAOYSA-N
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Description

Potassium (ethoxymethyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is valued for its stability in air and moisture, making it easy to handle and store .

Mechanism of Action

Target of Action

Potassium (ethoxymethyl)trifluoroborate primarily targets the Suzuki–Miyaura-type cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Mode of Action

This compound interacts with its targets by participating in the Suzuki–Miyaura-type cross-coupling reactions . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds and pharmaceuticals .

Pharmacokinetics

It’s known that this compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . It is known to be stable under oxidative conditions , and its reactivity can be influenced by the presence of a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (ethoxymethyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with ethoxide ions. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is then purified through crystallization or other separation techniques to ensure its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Potassium (ethoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium halides and ethoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Potassium (ethoxymethyl)trifluoroborate is unique among organotrifluoroborates due to its ethoxymethyl group, which imparts specific reactivity and stability. Similar compounds include:

This compound stands out due to its balance of stability and reactivity, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

potassium;ethoxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3O.K/c1-2-8-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJXQJBVWNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-12-6
Record name Borate(1-), (ethoxymethyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910251-12-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name potassium (ethoxymethyl)trifluoroborate
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